1-{3-(Cyclopropylamino)-4-nitrophenyl}-4-(2-fluorobenzoyl)piperazine
1-{3-(Cyclopropylamino)-4-nitrophenyl}-4-(2-fluorobenzoyl)piperazine
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0995567
InChI:
InChI=1S/C20H21FN4O3/c21-17-4-2-1-3-16(17)20(26)24-11-9-23(10-12-24)15-7-8-19(25(27)28)18(13-15)22-14-5-6-14/h1-4,7-8,13-14,22H,5-6,9-12H2
SMILES:
C1CC1NC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)[N+](=O)[O-]
Molecular Formula:
C20H21FN4O3
Molecular Weight:
384.4 g/mol
1-{3-(Cyclopropylamino)-4-nitrophenyl}-4-(2-fluorobenzoyl)piperazine
CAS No.:
Cat. No.: VC0995567
Molecular Formula: C20H21FN4O3
Molecular Weight: 384.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H21FN4O3 |
|---|---|
| Molecular Weight | 384.4 g/mol |
| IUPAC Name | [4-[3-(cyclopropylamino)-4-nitrophenyl]piperazin-1-yl]-(2-fluorophenyl)methanone |
| Standard InChI | InChI=1S/C20H21FN4O3/c21-17-4-2-1-3-16(17)20(26)24-11-9-23(10-12-24)15-7-8-19(25(27)28)18(13-15)22-14-5-6-14/h1-4,7-8,13-14,22H,5-6,9-12H2 |
| Standard InChI Key | PFYOQBYCBVGYSH-UHFFFAOYSA-N |
| SMILES | C1CC1NC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)[N+](=O)[O-] |
| Canonical SMILES | C1CC1NC2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)[N+](=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator